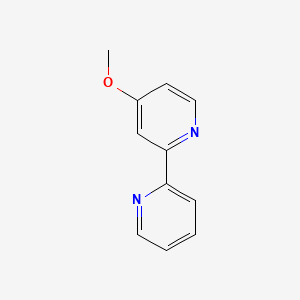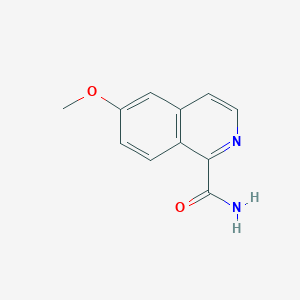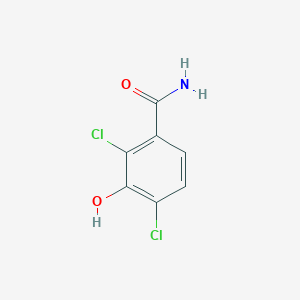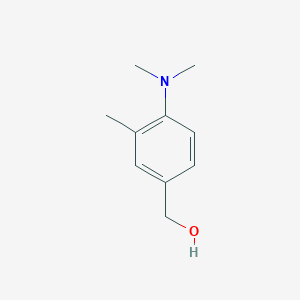
(4-(Dimethylamino)-3-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)-3-methylphenyl)methanol is an organic compound with a molecular formula of C10H15NO. This compound features a dimethylamino group and a methyl group attached to a phenyl ring, with a methanol group at the para position relative to the dimethylamino group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)-3-methylphenyl)methanol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Dimethylamino)-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-(Dimethylamino)-3-methylphenyl)methanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form (4-(Dimethylamino)-3-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (4-(Dimethylamino)-3-methylphenyl)chloromethane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: (4-(Dimethylamino)-3-methylphenyl)methanone
Reduction: (4-(Dimethylamino)-3-methylphenyl)methane
Substitution: (4-(Dimethylamino)-3-methylphenyl)chloromethane
Applications De Recherche Scientifique
(4-(Dimethylamino)-3-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst in organic synthesis.
Dimethylaniline: An aromatic amine with a dimethylamino group, used as an intermediate in the production of dyes and other chemicals.
Dimethylethanolamine: A bifunctional compound with both a tertiary amine and primary alcohol group, used in skin care products and as a nootropic.
Uniqueness
(4-(Dimethylamino)-3-methylphenyl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
773871-29-7 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
[4-(dimethylamino)-3-methylphenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-6,12H,7H2,1-3H3 |
Clé InChI |
MJQZSKWWEXLQEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CO)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
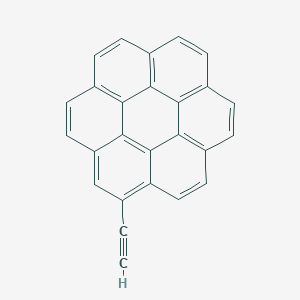
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
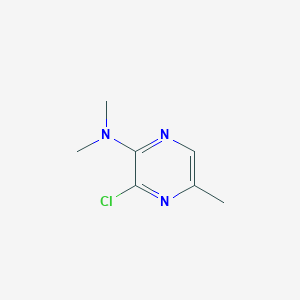



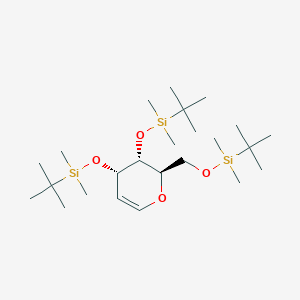
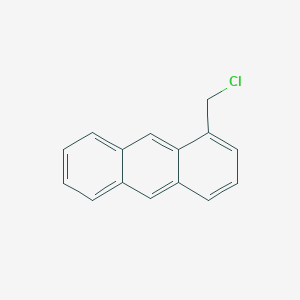
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
